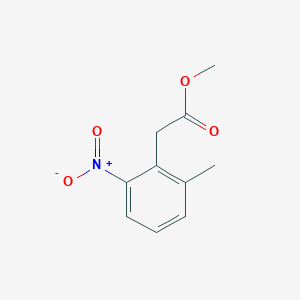
Methyl 2-(2-methyl-6-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methyl-6-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methyl-6-nitrophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-methyl-6-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-6-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(2-methyl-6-aminophenyl)acetic acid.
Reduction: 2-(2-methyl-6-nitrophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-(2-methyl-6-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-methyl-6-nitrophenyl)acetate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have different biological activities. The compound’s interactions with molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Methyl 2-(2-methyl-6-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring.
Methyl 2-(4-nitrophenyl)acetate: Has the nitro group in a different position on the phenyl ring.
Ethyl 2-(2-methyl-6-nitrophenyl)acetate: Has an ethyl ester group instead of a methyl ester group.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(2-methyl-6-nitrophenyl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-7-4-3-5-9(11(13)14)8(7)6-10(12)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
OWQOXLZIBRKHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


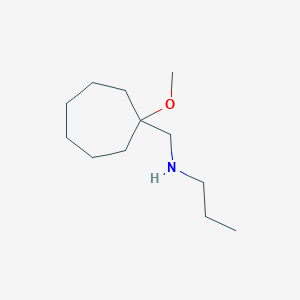


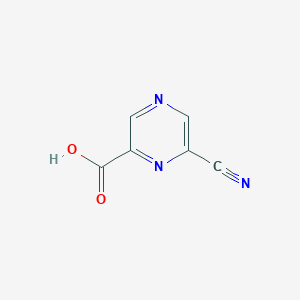
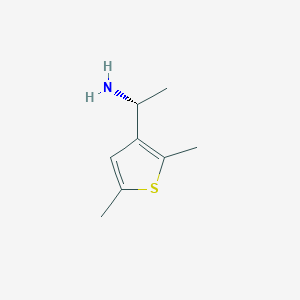
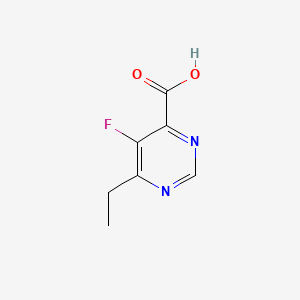
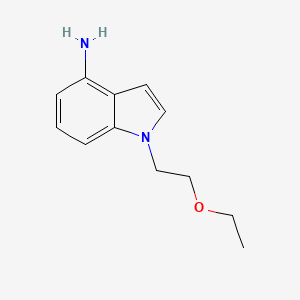
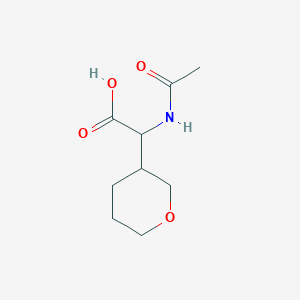
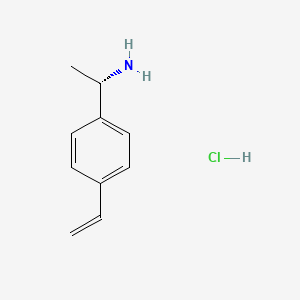
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
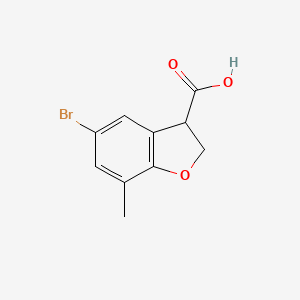
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)


